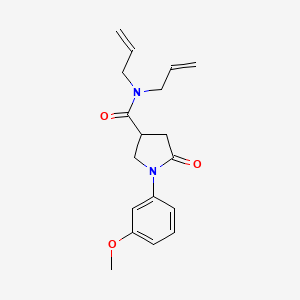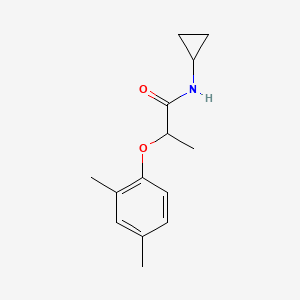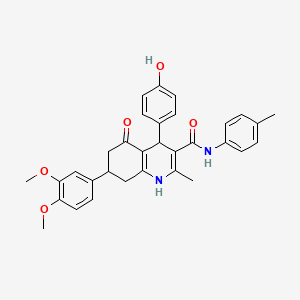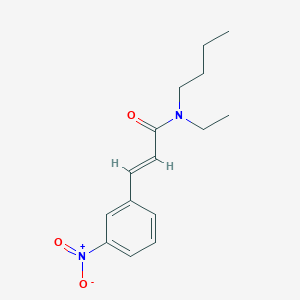
N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DAPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and apoptosis. N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of AKT and ERK, two signaling pathways involved in cell growth and survival. Additionally, N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have low toxicity and high stability, making it a suitable candidate for further research. However, one limitation of using N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including exploring its potential as a therapeutic agent for cancer, inflammation, and neuroprotection. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and to optimize its chemical properties for therapeutic use. Finally, research is needed to develop new methods for synthesizing N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and to improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has revealed that N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neuroprotection research, N,N-diallyl-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and reduce the damage caused by ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N,N-bis(prop-2-enyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-9-19(10-5-2)18(22)14-11-17(21)20(13-14)15-7-6-8-16(12-15)23-3/h4-8,12,14H,1-2,9-11,13H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBDBPWDKJNFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-4-[2-(4-propoxybenzoyl)hydrazino]butanoic acid](/img/structure/B4702952.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4702961.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4702969.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4702991.png)
![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)

![methyl 4-({[(4-ethylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4703009.png)

![methyl 5-methyl-2-[(1-pyrrolidinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4703027.png)
![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4703029.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)